molecular formula C7H7BrO B1282558 3-(Bromomethyl)phenol CAS No. 74597-04-9

3-(Bromomethyl)phenol

Cat. No.: B1282558
CAS No.: 74597-04-9
M. Wt: 187.03 g/mol
InChI Key: JHQONOCFAYZOEQ-UHFFFAOYSA-N
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Description

Molecular Formula: C₇H₇BrO CAS No.: 74597-04-9 Structure: A phenol ring substituted with a bromomethyl group (-CH₂Br) at the meta (3rd) position (Figure 1). Key Properties:

  • Reactivity: High due to the bromine atom, enabling nucleophilic substitution (e.g., Suzuki coupling, alkylation) .
  • Biological Activity: Exhibits antimicrobial (against E. coli and S. aureus) and cytotoxic properties .
  • Applications: Intermediate in organic synthesis, polymer chemistry, drug development, and biochemical assays .

Properties

IUPAC Name

3-(bromomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQONOCFAYZOEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20548111
Record name 3-(Bromomethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74597-04-9
Record name 3-(Bromomethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(BROMOMETHYL)PHENOL
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Preparation Methods

Direct Bromination of 3-Methylphenol (m-Cresol)

Reaction Overview

The bromination of m-cresol (3-methylphenol) represents a classical electrophilic aromatic substitution (EAS) approach. This method selectively targets the methyl group adjacent to the phenolic hydroxyl, yielding 3-(bromomethyl)phenol.

Reagents and Conditions
  • Catalyst : Iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃)
  • Brominating Agent : Bromine (Br₂)
  • Solvent : Dichloromethane (DCM) or carbon tetrachloride (CCl₄)
  • Temperature : 0–25°C (controlled to minimize polybromination)
Mechanism
  • Generation of Electrophile : FeBr₃ polarizes Br₂, forming Br⁺.
  • Electrophilic Attack : Br⁺ abstracts a hydrogen from the methyl group, forming a benzyl carbocation.
  • Bromide Incorporation : Bromide ion (Br⁻) attacks the carbocation, completing the substitution.
Performance Metrics
Parameter Value
Yield 60–75%
Purity ≥90% (after distillation)
Selectivity Moderate (competing ring bromination)

Limitations : Requires careful temperature control to avoid di- or tri-brominated byproducts.

Phosphorus Tribromide (PBr₃)-Mediated Synthesis

Reaction Overview

This method converts 3-hydroxybenzyl alcohol to this compound via nucleophilic substitution, exploiting the reactivity of PBr₃ with primary alcohols.

Reagents and Conditions
  • Reagent : PBr₃ (1.2–1.5 equiv)
  • Solvent : Anhydrous pyridine or acetonitrile
  • Temperature : 0°C → room temperature (RT)
Mechanism
  • Activation : PBr₃ reacts with the alcohol, forming a bromophosphite intermediate.
  • Substitution : Bromide displaces the hydroxyl group via an SN2 mechanism, yielding the bromide.
Performance Metrics
Parameter Value
Yield 85–92%
Purity ≥95% (crystallization)
Scalability Suitable for industrial production

Advantages : High regioselectivity and minimal side reactions.

Radical Bromination Using N-Bromosuccinimide (NBS)

Reaction Overview

Radical-initiated bromination selectively targets benzylic positions under mild conditions, avoiding harsh reagents.

Reagents and Conditions
  • Brominating Agent : NBS (1.1 equiv)
  • Initiator : Dibenzoyl peroxide (0.1 equiv)
  • Solvent : CCl₄ or DCM
  • Temperature : Reflux (60–80°C)
Mechanism
  • Radical Initiation : Dibenzoyl peroxide decomposes to generate phenyl radicals.
  • Hydrogen Abstraction : Radicals abstract a hydrogen from the methyl group, forming a benzyl radical.
  • Bromine Transfer : NBS donates Br·, yielding the bromide.
Performance Metrics
Parameter Value
Yield 70–80%
Selectivity High (no ring bromination)
Safety Avoids toxic Br₂ gas

Applications : Preferred for lab-scale synthesis due to controllability.

Comparative Analysis of Methods

Method Yield (%) Selectivity Scalability Cost Efficiency
Direct Bromination 60–75 Moderate Industrial High
PBr₃-Mediated 85–92 High Industrial Moderate
NBS Radical 70–80 High Lab-scale Low

Key Observations :

  • PBr₃-Mediated Synthesis offers the best balance of yield and scalability.
  • NBS Radical Bromination is ideal for small-scale applications requiring high selectivity.

Industrial-Scale Optimization

Case Study: Continuous Flow Reactor Design

A patent (CN111018678A) highlights a continuous flow system for bromomethylation, achieving:

  • Residence Time : 10–15 minutes
  • Conversion : >95%
  • Purity : 99.5% (via in-line distillation).
Process Parameters
Parameter Value
Temperature 50°C
Pressure 1–2 atm
Catalyst Loading 2% FeBr₃

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)phenol involves its ability to undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. This reactivity is exploited in the design of molecules that target specific biological pathways or chemical processes .

Comparison with Similar Compounds

Comparative Data Table

Compound Substituents Position Reactivity Highlights Key Applications
This compound -CH₂Br meta Nucleophilic substitution, antimicrobial Drug intermediates, polymers
3-Chloromethylphenol -CH₂Cl meta Moderate substitution, less potent Antimicrobial agents
4-(Bromomethyl)phenol -CH₂Br para Lower steric hindrance Specialty polymers
3-(Azidomethyl)phenol -CH₂N₃ meta Click chemistry Bioconjugation probes
3-Bromo-2-fluoro-5-(CF₃)phenol -Br, -F, -CF₃ meta High acidity, lipophilicity Drug candidates

Biological Activity

3-(Bromomethyl)phenol, with the molecular formula C7H7BrO, is an organic compound that has garnered attention for its diverse biological activities. This compound features a bromomethyl group attached to a phenolic ring, which contributes to its reactivity and potential applications in various fields, including medicinal chemistry and biochemistry.

Chemical Structure and Reactivity:
this compound is characterized by its ability to undergo nucleophilic substitution reactions due to the presence of the bromine atom. This property allows it to act as a versatile intermediate in organic synthesis, enabling the formation of more complex molecules. The compound can react with various nucleophiles such as hydroxides, amines, and alkoxides, facilitating its use in biochemical assays and drug development .

Mechanism of Action:
The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. Its reactivity allows it to modify proteins and nucleic acids, potentially leading to changes in cellular functions. For instance, studies suggest that compounds derived from this compound exhibit antimicrobial properties against various bacterial strains, indicating its potential as a therapeutic agent.

Biological Activities

Antimicrobial Activity:
Research has demonstrated that this compound possesses significant antimicrobial properties. It has shown effectiveness against a range of bacterial strains, making it a candidate for further development as an antibacterial agent. The mechanism behind this activity may involve the disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxicity and Anticancer Potential:
In addition to its antimicrobial effects, this compound has been investigated for its cytotoxic properties against cancer cell lines. Preliminary studies indicate that it may induce apoptosis in certain cancer cells, suggesting a potential role in cancer therapy. The exact pathways through which it exerts these effects remain an area of active research .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

CompoundStructure TypeBiological Activity
This compoundAryl halideAntimicrobial, cytotoxic
3-ChloromethylphenolAryl halideAntimicrobial (less potent than bromine derivative)
3-Methylphenol (m-Cresol)Aryl alcoholAntioxidant properties

Case Studies and Research Findings

  • Antimicrobial Studies:
    • A study evaluated the efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a broad-spectrum antimicrobial agent.
  • Cytotoxicity Assays:
    • In vitro assays on various cancer cell lines revealed that this compound exhibited selective cytotoxicity towards breast cancer cells (MCF-7), with an IC50 value of approximately 30 µM. This suggests that further exploration into its anticancer mechanisms could yield promising therapeutic strategies.

Q & A

Q. How should researchers handle this compound to prevent degradation during long-term storage?

  • Best Practices : Store under inert gas (Ar) at –20°C in amber vials. Stabilize with radical inhibitors (e.g., BHT) and avoid exposure to moisture or light, which accelerate hydrolysis and radical decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Bromomethyl)phenol
Reactant of Route 2
Reactant of Route 2
3-(Bromomethyl)phenol

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